molecular formula C9H14N2O2 B12928600 6-Pentylpyrimidine-2,4(1h,3h)-dione CAS No. 13318-61-1

6-Pentylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B12928600
CAS No.: 13318-61-1
M. Wt: 182.22 g/mol
InChI Key: CPIVDBMTUAMXRD-UHFFFAOYSA-N
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Description

6-Pentylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a pentyl group attached to the sixth carbon of the pyrimidine ring and keto groups at the second and fourth positions. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Pentylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

6-Pentylpyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Pentylpyrimidine-2,4(1h,3h)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. The compound can also interfere with signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Known for its anti-inflammatory properties.

    4,6-Dimethylpyrimidine-2-thiol: Studied for its antimicrobial activities.

    5-Bromopyrimidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

6-Pentylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pentyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

13318-61-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6-pentyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-2-3-4-5-7-6-8(12)11-9(13)10-7/h6H,2-5H2,1H3,(H2,10,11,12,13)

InChI Key

CPIVDBMTUAMXRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)NC(=O)N1

Origin of Product

United States

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